![molecular formula C25H25N3OS B4544724 N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4544724.png)
N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide
Overview
Description
N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide, commonly known as PAC-1, is a chemical compound that has gained significant attention in the field of cancer research. PAC-1 has been found to selectively induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment.
Mechanism of Action
The mechanism of action of PAC-1 involves the activation of procaspase-3, an inactive precursor to the caspase-3 enzyme that is responsible for inducing apoptosis. PAC-1 binds to procaspase-3, inducing a conformational change that activates the enzyme. This then leads to the activation of downstream apoptotic pathways, ultimately resulting in programmed cell death.
Biochemical and Physiological Effects:
PAC-1 has been shown to selectively induce apoptosis in cancer cells, with minimal effect on normal cells. This selectivity is thought to be due to the higher levels of procaspase-3 found in cancer cells. PAC-1 has also been shown to sensitize cancer cells to chemotherapy, potentially increasing the effectiveness of chemotherapy treatments.
Advantages and Limitations for Lab Experiments
One advantage of PAC-1 is its selectivity for cancer cells, which reduces the risk of damage to normal cells. However, one limitation is the complex synthesis method required to produce PAC-1, which can be time-consuming and costly. Additionally, the mechanism of action of PAC-1 is not fully understood, which can make it difficult to optimize its effectiveness.
Future Directions
There are several potential future directions for PAC-1 research. One area of interest is the development of more efficient synthesis methods for PAC-1, which could reduce the cost and time required for production. Additionally, researchers are exploring the use of PAC-1 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is ongoing research to better understand the mechanism of action of PAC-1, which could lead to the development of more effective cancer treatments.
Scientific Research Applications
PAC-1 has been extensively studied for its potential use in cancer treatment. Several studies have shown that PAC-1 can induce apoptosis in cancer cells, including breast, lung, and colon cancer cells. PAC-1 has also been shown to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
4-phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3OS/c29-24(21-11-9-20(10-12-21)19-7-3-1-4-8-19)27-25(30)26-22-13-15-23(16-14-22)28-17-5-2-6-18-28/h1,3-4,7-16H,2,5-6,17-18H2,(H2,26,27,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHHBAGLCWNIDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.